3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFVHKXWXHRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591472 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704879-74-3 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 3,4 Dihydro 2h Benzo B 1 2 Oxazin 8 Amine and Its Analogues
Traditional Synthetic Approaches to the 3,4-Dihydro-2H-benzo[b]eurekaselect.comnih.govoxazine System
Traditional methods for the synthesis of the benzoxazine (B1645224) ring have long been the foundation of chemists' toolkit. These approaches often involve cyclization reactions of readily available starting materials.
Annulation Reactions for Benzoxazine Ring Formation
Annulation, the process of building a new ring onto a pre-existing one, is a common strategy for constructing the benzoxazine system. A notable example involves the formal [4+2] cycloaddition reaction of ethynylethylene carbonates with 2-aminophenols to yield 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazines bearing quaternary carbon atoms. researchgate.net This method is advantageous due to its mild reaction conditions and good functional group tolerance. researchgate.net Another approach utilizes a yttrium triflate-catalyzed cascade ring-opening and annulation of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org
| Reactants | Catalyst/Reagents | Product | Key Features | Reference |
| Ethynylethylene carbonates, 2-Aminophenols | - | 3,4-Dihydro-2H-benzo[b] eurekaselect.comnih.govoxazines with quaternary carbons | Mild conditions, good functional group tolerance | researchgate.net |
| Benzoxazoles, Propargylic alcohols | Y(OTf)₃ | 1,4-Benzoxazine scaffolds | Cascade reaction, regioselective ring-closure | rsc.org |
Cyclization Reactions Utilizing 2-Aminophenols as Precursors
The most prevalent traditional method for synthesizing the 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazine (B8389632) ring system involves the use of 2-aminophenol (B121084) as a key precursor. eurekaselect.comnih.govbenthamdirect.comresearchgate.netnih.govarkat-usa.org A common approach is the reaction of 2-aminophenols with bifunctional electrophiles, such as 1,2-dihaloethanes or epoxides. For instance, substituted 2-aminophenols react with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate to yield the corresponding 3,4-dihydro-2H-1,4-benzoxazines in good to excellent yields. researchgate.net
Another well-established method is the Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). google.comresearchgate.net This versatile reaction allows for the introduction of a wide range of substituents on both the aromatic ring and the nitrogen atom of the oxazine ring. google.com Modifications to this classic approach have been developed, for example, using methylene (B1212753) bromide instead of formaldehyde for the ring-closure step. rasayanjournal.co.in
| Precursor | Reagents | Product | Key Features | Reference |
| 2-Aminophenol | 1,2-Dibromoethane, K₂CO₃ | 3,4-Dihydro-2H-1,4-benzoxazine | Good to excellent yields | researchgate.net |
| Phenolic compound, Primary amine | Formaldehyde | 3,4-Dihydro-2H-1,4-benzoxazine | High versatility, wide substituent scope | google.comresearchgate.net |
| 2-Aminophenol | Phenacylbromides, Cs₂CO₃ (microwave-assisted) | 2H-Benzo[b] eurekaselect.comnih.govoxazines | Rapid, high yields, environmentally benign | arkat-usa.org |
| 2-Aminophenol | Chloroacetyl chloride, then reduction | 2H-benzo[b] eurekaselect.comnih.govoxazin-3(4H)-one, then 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazine | Stepwise synthesis of oxo-derivatives and subsequent reduction | nih.gov |
Reductive Ring-Expansion Strategies
While less common, reductive ring-expansion strategies can also be employed to synthesize the benzoxazine framework. One such approach involves the ring-expansion of benzoisothiazol-3-one derivatives. This method, mediated by reagents like HI and DABCO·DCM, can lead to the formation of 2,3-dihydro-4H-benzo[e] eurekaselect.combenthamdirect.comthiazin-4-ones, which are structurally related to benzoxazines. mdpi.com Although this example illustrates a thiazinone synthesis, the underlying principle of ring expansion offers a potential, albeit less explored, avenue for accessing benzoxazine systems. A more direct reductive approach involves the reduction of 2H-benzo[b] eurekaselect.comnih.govoxazin-3(4H)-one derivatives using reducing agents like borane-THF complex to yield the corresponding 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazin-6-ol. chemicalbook.com
Modern and Sustainable Synthetic Methodologies
In recent years, the focus has shifted towards the development of more efficient, selective, and sustainable methods for the synthesis of benzoxazines. These modern approaches often rely on transition metal catalysis to achieve transformations that are difficult or impossible with traditional methods.
Transition Metal-Catalyzed Processes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazines are no exception. Palladium, copper, and rhodium are among the metals that have been successfully employed to construct the benzoxazine ring.
Palladium catalysis has proven to be a powerful tool for the synthesis of 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazines. One elegant strategy is the palladium-catalyzed tandem allylic substitution reaction. In this approach, a bisnucleophile, such as a 2-aminophenol derivative, reacts with a vinyl methylene cyclic carbonate (VMCC). organic-chemistry.org This reaction proceeds via a tandem allylic amination/oxa-Michael addition, leading to the formation of chiral 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazines in good yields and with good enantioselectivity under palladium-organo relay catalysis. organic-chemistry.org
Another versatile palladium-catalyzed method involves the annulation of N-substituted-2-aminophenols with propargylic methyl carbonates. eurekaselect.combenthamdirect.com This reaction, catalyzed by a palladium(0) complex, affords either 3,4-dihydro-2-alkylidene- or 3,4-dihydro-3-alkylidene-2H-benzo[b] eurekaselect.comnih.govoxazines, with the regioselectivity being controlled by the choice of the substituent on the nitrogen atom. eurekaselect.combenthamdirect.com
| Reactants | Catalyst/Ligand | Product | Key Features | Reference |
| Vinyl Methylene Cyclic Carbonates, Bisnucleophiles | Palladium catalyst, Organocatalyst | Chiral 3,4-dihydro-2H-benzo[b] eurekaselect.comnih.govoxazines | Tandem allylic amination/oxa-Michael addition, good enantioselectivity | organic-chemistry.org |
| N-Substituted-2-aminophenols, Propargylic methyl carbonates | Palladium(0) complex | 3,4-Dihydro-2-alkylidene- or 3,4-dihydro-3-alkylidene-2H-benzo[b] eurekaselect.comnih.govoxazines | Regioselective, controlled by N-substituent | eurekaselect.combenthamdirect.com |
| anti-3-Aryl-2,3-dibromopropanoic acids, Sodium azide | Pd₂(dba)₃, Xantphos | 4-Aryl-1H-1,2,3-triazoles (related heterocycle synthesis) | One-pot synthesis | thieme-connect.de |
An exploration of the diverse and innovative synthetic routes toward 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-8-amine and its related analogues reveals a landscape rich with both classic and contemporary chemical strategies. These methodologies, ranging from metal-catalyzed cross-couplings to organocatalytic and multicomponent reactions, provide chemists with a versatile toolkit for accessing this important heterocyclic scaffold. The following sections delve into specific synthetic strategies, highlighting key research findings and the unique advantages of each approach.
1 Metal-Catalyzed Synthetic Approaches
The formation of the benzoxazine core and the introduction of substituents are frequently accomplished using transition-metal catalysis, which offers high efficiency and selectivity. Palladium and copper-based systems are particularly prominent in this field.
2 Buchwald–Hartwig Cross-Coupling for N-Arylation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed reaction is instrumental in the synthesis of N-aryl benzoxazine derivatives, coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The reaction's broad utility stems from its tolerance of a wide array of functional groups and its applicability to various amine and aryl partners. wikipedia.org
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success. Early systems used monodentate phosphine (B1218219) ligands, but significant advancements were made with the introduction of sterically hindered and bidentate phosphine ligands like dppf and BINAP, which enhance reaction rates and yields. wikipedia.orgresearchgate.net More recent generations of catalysts, often featuring bulky dialkylbiaryl phosphine ligands (e.g., RuPhos), allow for the coupling of a wider range of substrates, including less reactive aryl chlorides, often under milder conditions and at lower catalyst loadings. researchgate.netnih.gov
For the synthesis of N-arylated 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-8-amine analogues, this reaction would typically involve the coupling of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-8-amine with a substituted aryl halide. The conditions can be optimized by screening palladium precatalysts, phosphine ligands, bases, and solvents. nih.gov For instance, studies on the amination of bromobenzene (B47551) with heterocyclic amines like phenoxazine (B87303) have found toluene (B28343) to be an effective solvent. nih.gov Solvent-free protocols have also been developed, offering a more environmentally friendly approach. researchgate.net
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples |
|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ |
| Ligand | Stabilizes Pd, facilitates key steps | XPhos, RuPhos, BINAP, dppf |
| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, LHMDS |
| Aryl Halide/Triflate | Arylating agent | Aryl bromides, chlorides, iodides |
| Amine | Nucleophile | Primary or secondary amines |
3 Copper-Catalyzed C-N and C-O Bond Formations
Copper-catalyzed reactions, particularly those inspired by the classic Ullmann condensation, provide a powerful alternative for constructing the C-N and C-O bonds essential for the benzoxazine scaffold. nih.gov These methods are often used for intramolecular cyclization to form the oxazine ring. An efficient approach involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization in a one-pot fashion, yielding 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity. researchgate.net
Another strategy employs a Cu/Cu₂O catalytic system for C-N and C-S bond formation with 2-halobenzoic acids. nih.gov This method is notable for not requiring strong bases or other additives and tolerating a wide range of functional groups, providing high yields of the corresponding products. nih.gov The regioselectivity is excellent, with substitution occurring specifically at the halide position adjacent to the carboxylate group. nih.gov For benzoxazine synthesis, a related intramolecular C-O bond formation can be envisioned, starting from a suitably substituted o-aminophenol derivative.
Furthermore, copper catalysis is effective in domino reactions. For example, functionalized benzoxazin-4-ones can be prepared through a copper-catalyzed tandem reaction of arylmethanamines with 2-iodobenzoic acids under aerobic conditions. nih.gov This highlights the capacity of copper to mediate multiple bond-forming events in a single operation. nih.gov
2 Metal-Free and Organocatalytic Syntheses
Moving away from transition metals, metal-free and organocatalytic methods have gained significant traction, offering sustainable and often highly enantioselective pathways to benzoxazine derivatives.
1 Chiral Phosphoric Acid Catalysis for Enantioselective Synthesis
Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a wide range of enantioselective transformations. thieme-connect.de These catalysts, derived from axially chiral biaryls, can activate imines towards nucleophilic attack, enabling the construction of chiral centers with high stereocontrol. thieme-connect.denih.gov In the context of benzoxazine synthesis, CPAs can be employed in reactions such as the Pictet-Spengler reaction, aza-Friedel-Crafts reactions, or other cyclizations to produce chiral benzoxazine analogues. nih.govrsc.org
For instance, an enantioselective Pictet-Spengler reaction catalyzed by a CPA can yield chiral tetrahydro-β-carboline derivatives, a strategy that could be adapted for related heterocyclic systems. nih.gov Similarly, the CPA-catalyzed asymmetric aza-Friedel-Crafts reaction of phenolic compounds with ketimines has been used to construct functionalized pyrrolinones with high enantioselectivity (up to 99% ee), demonstrating the potential for creating chiral C-N bonds. rsc.org Computational studies suggest that hydrogen bonding between the CPA catalyst and the substrate intermediates is key to determining the stereoselectivity of the reaction. nih.gov
2 Oxidative C-H Bond Functionalization Approaches
Directly converting C-H bonds into C-N or C-O bonds is a highly atom-economical strategy. Oxidative C-H functionalization methods avoid the need for pre-functionalized starting materials. One such approach involves a copper-mediated oxycyanomethylation of olefinic amides with acetonitrile (B52724), which proceeds through the activation of a C(sp³)–H bond and radical cyclization to form new C-C and C-O bonds, yielding benzoxazine derivatives. rsc.org
Another metal-free approach utilizes N-iodosuccinimide (NIS) to mediate the α-functionalization of a C(sp³)–H bond adjacent to a tertiary amine in N-alkyl-N-aryl anthranilic acids. nih.gov This is followed by an oxidative C-O bond formation, leading to 1,2-dihydro-benzoxazin-4-ones. nih.gov This demonstrates the dual role of NIS as both an iodinating agent and an oxidant in a transition-metal-free process. nih.gov
3 Reactions under Solid-Liquid Phase Transfer Catalysis Conditions
Solid-liquid phase transfer catalysis (PTC) is a valuable technique for reactions involving an ionic reagent (like a salt) and an organic substrate that are mutually insoluble. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anion of the salt into the organic phase, where it can react with the substrate. researchgate.net
This methodology can be applied to the synthesis of N-substituted benzoxazine analogues. For example, the N-alkylation of a benzoxazine precursor could be achieved by reacting its potassium salt with an alkyl halide under solid-liquid PTC conditions. researchgate.net Bifunctional phase-transfer catalysts, which contain both a quaternary ammonium salt moiety and a hydrogen-bond donor group (like a urea (B33335) or thiourea), can offer enhanced reactivity and selectivity. nih.gov The synergistic interaction between the two functional parts of the catalyst activates the substrates, facilitating the reaction. nih.gov Cinchona alkaloid-derived quaternary ammonium salts have also been used as phase-transfer catalysts in asymmetric aza-Michael addition reactions, suggesting their potential for enantioselective syntheses under PTC conditions. beilstein-journals.org
4 One-Pot Multicomponent Diastereoselective Syntheses
One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single vessel to form a product that incorporates portions of all starting materials. These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity.
A notable example is a catalyst-free, one-pot, multicomponent strategy for constructing substituted 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines. researchgate.netnih.gov The reaction proceeds through the in situ formation of a Schiff base, which then undergoes alkylation with a phenacyl bromide, followed by an intramolecular cyclization. This process yields a mixture of diastereomers but with excellent diastereoselectivity (up to 99:1 dr), allowing for the isolation of a single diastereomer in good to excellent yields (41-92%). researchgate.netnih.gov
Table 2: Example of One-Pot Synthesis of 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazine Analogues
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Key Features | Yield | Diastereomeric Ratio (dr) |
|---|
Another innovative one-pot approach utilizes a biochemo multienzyme cascade. nih.govresearchgate.net Using immobilized lipase (B570770) M and tyrosinase, tricyclic benzoxazine derivatives can be synthesized. nih.gov The reaction involves an initial ortho-hydroxylation mediated by tyrosinase, followed by a 1,6-Michael addition and a tandem intramolecular ring closure, showcasing a sustainable and atom-economical route to complex benzoxazine structures. nih.govconsensus.app
Environmentally Benign and Advanced Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The direct interaction of microwaves with reactant molecules leads to rapid heating, often resulting in significantly reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. arkat-usa.orgresearchgate.net
A one-pot, multicomponent reaction for synthesizing a library of 3,4-dihydro-2H-benzo[b] arkat-usa.orgresearchgate.netoxazines has been developed using microwave irradiation. arkat-usa.org This method involves the reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides with cesium carbonate (Cs2CO3) as a base catalyst. arkat-usa.orgresearchgate.net The use of microwave assistance in this protocol reduced reaction times to just 3-5 minutes and provided yields ranging from 70% to 86%. researchgate.net
Similarly, an efficient synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been established under controlled microwave heating. researchgate.net This process involves a microwave-assisted reductive N-arylmethylation of substituted 2-aminophenols, followed by a one-pot, base-mediated O-alkylation and spontaneous cyclization. researchgate.net Another notable application is the synthesis of substituted benzo[b] arkat-usa.orgresearchgate.netoxazin-3(4H)-ones via a Smiles rearrangement, which is significantly accelerated by microwave irradiation, completing in minutes what would take hours conventionally. psu.edu
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product Type | Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2H-Benzo[b] arkat-usa.orgresearchgate.netoxazines | Phenacylbromides, Aminophenols | Microwave | 3-5 min | 70-86% | researchgate.net |
| Benzo[b] arkat-usa.orgresearchgate.netoxazin-3-ones | 2-Chlorophenols, N-substituted 2-chloroacetamide | Conventional | 2-10 hours | Moderate | psu.edu |
Performing organic syntheses in aqueous media is a key goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. The synthesis of 2H-benzo[b] arkat-usa.orgresearchgate.netoxazine derivatives has been successfully achieved in a biphasic system of dichloromethane (B109758) and aqueous potassium carbonate. nih.gov
In this method, a phase transfer catalyst, tetrabutylammonium (B224687) hydrogen sulfate, is employed to facilitate the reaction between 2-aminophenol and 2-bromo-4-chloroacetophenone. nih.gov The initial reaction is stirred at room temperature, followed by refluxing for 4-6 hours to complete the cyclization, yielding the desired oxazine derivatives. nih.gov This approach demonstrates the feasibility of using water as a solvent component in the synthesis of this heterocyclic scaffold. nih.gov
Ionic liquids (ILs) are salts that are liquid at or near room temperature and have gained attention as environmentally friendly solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.netacgpubs.org They have been effectively used to promote the synthesis of 1,3-oxazine derivatives, which are structurally related to the 1,4-oxazine core. researchgate.nettsijournals.com
An efficient one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] arkat-usa.orgorganic-chemistry.orgoxazine derivatives (analogues of benzoxazines) utilizes the ionic liquid 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate ([bnmim][HSO4]) as a catalyst. acgpubs.orgacgpubs.org This Mannich-type reaction proceeds at room temperature, involving 1-naphthol, various anilines or pyridines, and formalin. tsijournals.comacgpubs.org The use of [bnmim][HSO4] resulted in high product conversion in very short reaction times, in some cases as little as one minute. researchgate.net A key advantage of this protocol is the simple workup procedure and the ability to recover and reuse the ionic liquid catalyst without significant loss of activity. researchgate.nettsijournals.com Similarly, the ionic liquid [omim][BF4] has been used with DBU for the chemoselective synthesis of 2H-benzo[b] arkat-usa.orgresearchgate.netoxazin-3(4H)-one derivatives, with the ionic liquid being successfully reused over nine cycles. researchgate.netresearchgate.net
Table 2: Effect of Different Acidic Ionic Liquids on Naphthoxazine Synthesis
| Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| [hmim][HSO4] | 2 | 70 | researchgate.net |
| [emim][HSO4] | 2 | 72 | researchgate.net |
| [bnmim][HSO4] | 1 | 77 | researchgate.net |
| p-TSA | 15 | 60 | researchgate.net |
Derivatization and Functionalization Strategies of the 3,4-Dihydro-2H-benzo[b]arkat-usa.orgresearchgate.netoxazine Scaffold
The versatility of the 3,4-dihydro-2H-benzo[b] arkat-usa.orgresearchgate.netoxazine core allows for extensive derivatization and functionalization. These modifications are crucial for tuning the molecule's physicochemical and biological properties.
Various synthetic methods allow for the introduction of a wide array of side chains and substituents onto the benzoxazine ring system. Multicomponent reactions are particularly effective for creating diverse libraries of compounds by simply varying the starting materials. arkat-usa.org For instance, reacting different substituted 2-aminophenols and benzaldehydes leads to a range of substituted 3,4-dihydro-2H-benzo[b] arkat-usa.orgresearchgate.netoxazines. arkat-usa.org
Palladium-catalyzed tandem reactions have also been employed to produce chiral vinyl-substituted dihydro-2H-benzo[b] arkat-usa.orgresearchgate.netoxazines with excellent enantioselectivity. organic-chemistry.org Another strategy involves the reaction of 1-tosyl-1,2,3-triazoles with halohydrins, catalyzed by Rh(II), to yield 2,6-substituted 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org The synthesis of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been achieved through a modified step-wise procedure where methylene bromide is used for the ring-closure step, allowing for further functionalization. rasayanjournal.co.in
The introduction of a carbonyl group at the 2- or 3-position of the oxazine ring yields oxo-derivatives, which are important synthetic intermediates and possess their own biological activities. researchgate.netpsu.edu
The synthesis of 2H-benzo[b] arkat-usa.orgresearchgate.netoxazin-3(4H)-ones can be achieved through several routes. One method involves a Smiles rearrangement, which can be performed efficiently under microwave irradiation. psu.edu Another approach uses a one-pot reaction of o-aminophenols with a suitable reagent in the presence of DBU and an ionic liquid. researchgate.netresearchgate.net Novel 2H-benzo[b] arkat-usa.orgresearchgate.netoxazin-3(4H)-ones have been synthesized from 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride via condensation, reduction, O-alkylation, and a Smiles rearrangement. nih.gov
The synthesis of (2-oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea has been reported from the reaction of salicylaldehyde (B1680747) with urea in acetonitrile. researchgate.net The development of synthetic strategies for these oxo-derivatives, including 2-oxo, 3-oxo, and 2,3-dioxo variants, is an active area of research, driven by their potential applications in medicinal chemistry. researchgate.net
Formation of Tricyclic Analogues
The core structure of 3,4-dihydro-2H-benzo[b] organic-chemistry.orgijsr.netoxazine serves as a versatile scaffold for the construction of more complex, multi-ring systems. The fusion of an additional ring to the benzoxazine framework results in tricyclic analogues with distinct stereochemical and electronic properties. These intricate structures are often pursued for their potential applications in medicinal chemistry and materials science. Synthetic strategies towards these tricyclic derivatives frequently involve the cyclization of a suitably functionalized benzoxazine precursor.
One notable approach involves the reaction of 2-((phenylamino)methyl)phenol derivatives with reagents that can facilitate ring closure. For instance, the reaction with 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate can lead to the formation of a new heterocyclic ring fused to the benzoxazine core. nih.gov The choice of the bifunctional electrophile is crucial in determining the size of the newly formed ring.
Another innovative method for constructing tricyclic benzoxazines is through a one-pot, multi-enzyme cascade reaction. nih.gov This chemo-enzymatic strategy can proceed under mild conditions and offers excellent atom economy and chemoselectivity. nih.gov For example, the reaction of a phenol (B47542) with an α-amino acid can be catalyzed by a combination of lipase and tyrosinase to yield tricyclic 1,4-benzoxazine derivatives. nih.gov This process involves an initial oxidative coupling followed by a tandem ring closure to form both the lactone and lactam moieties of the final tricyclic product. nih.gov
The synthesis of tricyclic 1,2-thiazine derivatives incorporating a benzoxazine-like moiety has also been reported. nih.gov This involves the reaction of a pre-formed benzothiazine derivative with bifunctional alkylating agents such as 1-bromo-2-chloroethane, 1-bromo-3-chloropropane, or 1,4-dibromobutane. nih.gov These reactions, typically carried out in acetonitrile with potassium carbonate, result in the formation of a new oxazine or oxazepine ring, thus creating a tricyclic system. nih.gov
Detailed findings from selected studies on the formation of tricyclic analogues are presented in the tables below.
Table 1: Synthesis of Tricyclic 1,2-Thiazine Derivatives nih.gov
Click to view interactive data
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4a | 1-bromo-2-chloroethane | 5 | 56 |
| 4a | 1-bromo-3-chloropropane | 6a | - |
| 4a | 1,4-dibromobutane | 7 | - |
Table 2: One-Pot Synthesis of Tricyclic Benzoxazines nih.gov
Click to view interactive data
| Phenol | α-Amino Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 6a | 8a | - |
Note: Specific yield data for some reactions were not provided in the source material.
Structure Activity Relationship Sar Studies of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 8 Amine Derivatives
Impact of Substituent Position and Chemical Nature on Biological Activity
The biological profile of 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazine (B8389632) derivatives is profoundly influenced by the placement and electronic properties of substituents on both the aromatic and heterocyclic rings.
Substitutions on the Benzo Ring System
Modifications to the benzene (B151609) portion of the benzoxazine (B1645224) scaffold have been shown to be a critical determinant of biological potency. The position and nature of these substituents can dramatically alter the compound's interaction with its biological target.
For instance, in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, the introduction of polar groups such as nitro (NO₂) or amino (NH₂) onto the phenyl portion of the lead compound resulted in a significant decrease in activity. nih.gov Conversely, studies on derivatives designed as anticancer agents have indicated that the inclusion of hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups on the benzo ring can be beneficial for biological activity. mdpi.com Specifically, a 7-methoxy substitution on the benzoxazine ring was a feature in a series of potent anticancer compounds. mdpi.com This suggests that while some polarity is tolerated, specific hydrogen bonding interactions afforded by groups like methoxy may be more favorable than the electronic effects of nitro or amino groups for certain targets.
Table 1: Effect of Benzo Ring Substituents on Biological Activity
| Parent Scaffold | Substituent | Target | Effect on Activity | Source |
|---|---|---|---|---|
| Benzodioxine Analog | Nitro / Amino | PARP1 | Dramatic loss of activity | nih.gov |
| 1,4-Benzoxazine | Hydroxyl | Cancer Cell Lines | Beneficial | mdpi.com |
Modifications of the Oxazine Ring
Alterations to the oxazine ring are a cornerstone of SAR studies for this class of compounds. The introduction of a carbonyl group at the C-3 position to form a 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one is a common and often effective strategy. nih.govnih.govnih.gov
Table 2: Impact of Oxazine Ring Modifications on PARP1 Inhibition
| Compound | Key Oxazine Feature | IC₅₀ | Fold Improvement | Source |
|---|---|---|---|---|
| Derivative 44 | Basic Ring Amine | 11 µM | - | nih.gov |
Influence of Aromatic and Heteroaromatic Moieties
Attaching additional aromatic or heteroaromatic rings to the benzoxazine core is a powerful strategy to enhance potency and explore larger binding pockets within a target protein. These appended moieties can introduce new binding interactions, such as van der Waals forces, pi-stacking, and hydrogen bonds.
A notable example is the development of PARP1 inhibitors, where introducing a (Z)-2-(4-hydroxybenzylidene) group onto the C-2 position of the 3-oxo-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine-8-carboxamide scaffold yielded the most potent compound in the series, with an IC₅₀ of 0.082 µM. nih.gov In another study focused on anticancer agents, the attachment of various aryl groups to the nitrogen at the N-4 position via Buchwald–Hartwig cross-coupling was explored. mdpi.com This work revealed that a para-amino group on this appended aryl ring significantly enhanced potency against several cancer cell lines. mdpi.com Similarly, the synthesis of 3-aryl-2H-benzo[b] nih.govmdpi.comoxazin-2-ones, including the natural product cephalandole A which contains an indole (B1671886) moiety, has been pursued for developing new antibacterial agents. nih.gov
Table 3: Effect of Appended Aromatic Moieties on Anticancer Activity
| Compound ID | Key Appended Moiety | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 14f | para-aminoaryl group at N-4 | PC-3 | 7.84 | mdpi.com |
| 14f | para-aminoaryl group at N-4 | MDA-MB-231 | 10.1 | mdpi.com |
Stereochemical Considerations in Pharmacological Activity and Selectivity
The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in the interaction between a drug molecule and its biological target. For 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazine derivatives, which often contain one or more chiral centers, the specific stereoisomer can have a profound impact on pharmacological activity and selectivity.
The synthesis of these compounds with high control over their stereochemistry is an area of active research. organic-chemistry.org Efficient methods have been developed for the synthesis of chiral 3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine derivatives in excellent enantiomeric and diastereomeric purity (ee > 99%, de > 99%). organic-chemistry.org This ability to produce single, pure stereoisomers is vital, as different enantiomers can exhibit vastly different biological activities.
While specific data on the differential activity of enantiomers for the 8-amine parent compound is limited in the provided context, principles from closely related heterocyclic structures are illustrative. For example, in a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, which share a similar structural motif, the dextrorotatory (+) enantiomer displayed significantly better affinity and selectivity for 5-HT1A receptors compared to its levorotatory (-) counterpart. nih.gov This underscores the general principle in medicinal chemistry that biological targets are chiral environments, and thus, respond differently to different enantiomers of a drug. Therefore, controlling the stereochemistry is a key consideration in the design of potent and selective agents based on the benzoxazine scaffold.
Correlation between Structure, Lipophilicity, Receptor Affinity, and Brain Penetration
The ability of a drug to reach its target in the body is as important as its ability to bind to that target. For drugs aimed at the central nervous system (CNS), the capacity to cross the blood-brain barrier (BBB) is a critical parameter. This penetration is strongly correlated with the physicochemical properties of the molecule, particularly its lipophilicity (its "fat-solubility").
In a series of novel 3,4-dihydro-2H-benzo nih.govmdpi.comoxazine derivatives designed as 5-HT₆ receptor antagonists, many compounds displayed high (subnanomolar) affinity for the receptor and also achieved good brain penetration in rats. nih.gov The study highlighted the importance of the relationship between the chemical structure, the resulting lipophilicity, and the compound's ability to enter the brain. nih.gov
General principles established from studies on other CNS-active compounds, such as benzodiazepines, provide a useful framework. Research has shown that a benzodiazepine's ability to diffuse into the brain is much more closely associated with its lipophilicity than with its specific binding affinity for its receptor. nih.gov Specifically, there is a highly significant correlation between the brain-to-unbound serum concentration ratio and the compound's lipid solubility. nih.gov This indicates that for the 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazine scaffold, careful tuning of the structure to achieve an optimal level of lipophilicity is a crucial strategy for developing CNS-active agents that can effectively reach their intended targets.
Rational Design Principles Derived from SAR Data
The collective structure-activity relationship data provides a set of guiding principles for the rational design of new, optimized molecules based on the 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazine scaffold.
Optimize Oxazine Ring Interactions: The nitrogen and oxygen atoms of the oxazine ring are key hydrogen bonding points. Modifications such as introducing a 3-oxo group or converting the N-4 amine to a neutral amide can significantly enhance binding affinity by forming more favorable interactions with the target protein. nih.govacs.org
Strategic Substitution on the Benzo Ring: The aromatic ring is a prime location for modification to fine-tune activity and properties. While polar nitro and amino groups have been shown to be detrimental for some targets, other substituents like methoxy groups can be beneficial, likely by participating in specific hydrogen bonds or optimizing electronic properties. nih.govmdpi.com
Exploit Vector Diversity with Appended Moieties: Attaching aryl or heteroaromatic groups at various positions (e.g., C-2, N-4) is a highly effective strategy for boosting potency. nih.govmdpi.com These groups can access additional pockets in the binding site, and their own substitution patterns (e.g., a para-amino group on an N-4-aryl ring) can provide another layer of optimization. mdpi.com
Control Physicochemical Properties for Target Access: For CNS targets, lipophilicity must be carefully managed to ensure adequate brain penetration. nih.gov This involves a balance, as excessively high lipophilicity can lead to other issues like poor solubility or metabolic instability. The choice of substituents on both the benzo ring and any appended moieties directly influences this property.
Prioritize Stereochemical Purity: Since biological targets are chiral, it is essential to consider the stereochemistry of any chiral centers in the molecule. The synthesis of single enantiomers is often required to maximize potency and selectivity and to avoid potential off-target effects from an inactive or undesired stereoisomer. organic-chemistry.orgnih.gov
By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazine core to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Pharmacological and Biological Activities of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 8 Amine Derivatives
Modulation of Neurotransmitter Systems
Derivatives of 3,4-dihydro-2H-benzo[b] nih.govjocpr.comoxazin-8-amine have demonstrated significant interactions with various components of the central nervous system, indicating their potential as therapeutic agents for neurological and psychiatric disorders.
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT6)
A notable area of investigation for these compounds is their potent antagonism of the serotonin 5-HT6 receptor, a target implicated in cognitive function and mood disorders. A series of novel 3,4-dihydro-2H-benzo nih.govjocpr.comoxazine (B8389632) derivatives have been synthesized and shown to exhibit subnanomolar affinities for the 5-HT6 receptor. nih.gov These compounds are considered promising candidates for the development of new treatments for cognitive impairments. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies have further elucidated the structural features crucial for this antagonistic activity, highlighting the importance of atomic van der Waals volume and specific shape indices. jocpr.comjocpr.com
In addition to the 5-HT6 receptor, derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been evaluated for their antagonistic activity at the serotonin-3 (5-HT3) receptor. One particular derivative, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, displayed an exceptionally high affinity for the 5-HT3 receptor with a Ki value of 0.019 nM.
Table 1: 5-HT6 Receptor Binding Affinities of 3,4-Dihydro-2H-benzo[b] nih.govjocpr.comoxazine Derivatives
| Compound | Structure | Ki (nM) for 5-HT6 Receptor | Reference |
|---|---|---|---|
| Derivative 1 | [Structure not available] | Subnanomolar | nih.gov |
| Derivative 2 | [Structure not available] | Subnanomolar | nih.gov |
| Derivative 3 | [Structure not available] | Subnanomolar | nih.gov |
| endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | [Structure not available] | 0.019 (for 5-HT3 Receptor) |
Note: Specific structures for all derivatives were not publicly available in the referenced literature.
Dopamine (B1211576) Receptor Modulation
The modulation of dopamine receptors is a key mechanism for many antipsychotic and antidepressant medications. Research has indicated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives possess strong activity at dopamine D2 receptors. researchgate.net While specific data on 3,4-dihydro-2H-benzo[b] nih.govjocpr.comoxazin-8-amine derivatives is limited, related structures have been explored as D2 receptor antagonists. researchgate.net For instance, a compound with a 2H-1,4-Benzoxazin-3(4H)-one scaffold was identified as a potent dopamine D2 receptor antagonist, suggesting potential applications in treating depression. researchgate.net Further investigation into the 8-amino substituted derivatives is warranted to fully characterize their dopamine receptor modulation capabilities.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Several novel series of benzoxazine (B1645224) derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. For example, a series of 2H-benzo[b] nih.govjocpr.comthiazin-3(4H)-one derivatives showed significant inhibitory activity against AChE, with some compounds exhibiting IC50 values comparable to the standard drug donepezil. nih.govmdpi.com Specifically, compounds with aromatic substituents demonstrated potent AChE inhibition, with IC50 values as low as 0.025 µM. nih.govmdpi.com Another study on indole-benzoxazinones and benzoxazine-arylpiperazine derivatives also identified compounds with effective AChE inhibitory profiles, with Ki values in the micromolar range. jocpr.com
Table 2: Acetylcholinesterase (AChE) Inhibition by Benzoxazine Derivatives
| Compound Series/Derivative | Target | IC50 / Ki | Reference |
|---|---|---|---|
| 2H-benzo[b] nih.govjocpr.comthiazin-3(4H)-one derivative 3j | AChE | 0.025 µM | nih.govmdpi.com |
| 2H-benzo[b] nih.govjocpr.comthiazin-3(4H)-one derivative 3i | AChE | 0.027 µM | nih.govmdpi.com |
| Indole-benzoxazinone derivative 7a | hAChE | Ki = 20.3 ± 0.9 μM | jocpr.com |
| Indole-benzoxazinone derivative 7d | hAChE | Ki = 20.2 ± 0.9 μM | jocpr.com |
hAChE refers to human acetylcholinesterase.
Affinity for Imidazoline (B1206853) Binding Sites and Adrenergic Receptors
Research into the interaction of 3,4-dihydro-2H-benzo[b] nih.govjocpr.comoxazin-8-amine derivatives with imidazoline binding sites is an emerging area. While specific binding data for this particular scaffold is not extensively documented, the broader class of imidazoline receptor ligands is known to interact with these sites, which are implicated in blood pressure regulation and other physiological processes. nih.govresearchgate.net
Similarly, some benzoxazine derivatives have shown affinity for adrenergic receptors. One study reported the development of 3,4-dihydro-2H-benzo nih.govjocpr.comoxazin-8-yloxyacetic acid derivatives as dual thromboxane (B8750289) A2 receptor antagonists and prostacyclin receptor agonists, indicating a complex pharmacological profile that can extend to the adrenergic system. nih.gov
Neuroprotective and Anxiolytic Potential
The neuroprotective effects of benzoxazine derivatives have been investigated, with some compounds showing promise in protecting neuronal cells from damage. For instance, a derivative of 3,4-dihydro-2H-benzo[h]chromene demonstrated neuroprotective effects against excitotoxicity and oxidative stress in primary cultured rat cortical cells. nih.gov While not a direct derivative of the 8-amino-benzoxazine core, this finding suggests the therapeutic potential of the broader benzoxazine family in neurodegenerative disorders.
The anxiolytic potential of benzoxazine-related structures has also been explored. Studies on 2,3-dihydrobenzo[b] nih.govjocpr.comoxazepine derivatives, which share a similar heterocyclic core, have indicated anxiolytic activity. researchgate.net These findings provide a rationale for further investigating the anxiolytic effects of 3,4-dihydro-2H-benzo[b] nih.govjocpr.comoxazin-8-amine derivatives.
Anticancer and Antitumor Properties
Derivatives of 3,4-dihydro-2H-benzo[b] nih.govjocpr.comoxazine have emerged as a promising class of compounds with significant anticancer and antitumor activities against various cancer cell lines.
Research has shown that certain 2H-benzo[b] nih.govjocpr.comoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles exhibit potent activity against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells. jocpr.comresearchgate.net Two compounds, 14b and 14c, were particularly effective against A549 lung cancer cells, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. jocpr.comresearchgate.net The mechanism of action for these compounds involves the induction of apoptosis, an increase in reactive oxygen species (ROS) levels, and the promotion of DNA damage and autophagy. jocpr.comresearchgate.net
Furthermore, a series of benzimidazole-tethered 3,4-dihydro-2H-benzo[e] nih.govjocpr.comoxazines have been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One derivative, compound 4e, showed superior activity against both cell lines with IC50 values of 8.60 ± 0.75 µM (MCF-7) and 6.30 ± 0.54 µM (MDA-MB-231). nih.gov Another study on novel 2H-benzo[b] nih.govjocpr.comoxazin-3(4H)-one derivatives identified a potent anti-leukemic agent against the MV4-11 cell line. nih.gov Additionally, some derivatives have been specifically designed as hypoxia-targeted compounds for cancer therapeutics, showing selective cytotoxicity towards cancer cells in low-oxygen environments. nih.gov
Table 3: Anticancer Activity of 3,4-Dihydro-2H-benzo[b] nih.govjocpr.comoxazine Derivatives
| Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 μM | jocpr.comresearchgate.net |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 μM | jocpr.comresearchgate.net |
| Compound 4e | MCF-7 (Breast) | 8.60 ± 0.75 µM | nih.gov |
| Compound 4e | MDA-MB-231 (Breast) | 6.30 ± 0.54 µM | nih.gov |
| Compound 4i | MCF-7 (Breast) | 9.85 ± 0.69 μM | nih.gov |
| Compound 4g | MDA-MB-231 (Breast) | 8.52 ± 0.62 μM | nih.gov |
| Imidazole (B134444) derivative 9c | MV4-11 (Leukemia) | Potent | nih.gov |
| Compound 10 | HepG2 (Hypoxic) | 87 ± 1.8 μM | nih.gov |
| Compound 11 | HepG2 (Hypoxic) | 10 ± 3.7 μM | nih.gov |
Selective Cytotoxicity in Hypoxic Tumor Environments
A key challenge in cancer therapy is the presence of hypoxic regions within solid tumors, which are often resistant to conventional treatments. Bioreductive compounds that are selectively activated under low-oxygen conditions represent a promising strategy to target these resistant cells. Researchers have investigated 2H-benzo[b] nih.govd-nb.infooxazine derivatives as potential hypoxia-activated prodrugs.
In one study, a library of these derivatives was synthesized and evaluated for cytotoxicity against HepG2 (human liver cancer) cells under both normal oxygen (normoxic) and low-oxygen (hypoxic) conditions. nih.gov This screening identified compounds that exhibited preferential toxicity towards cancer cells in the hypoxic environment. nih.gov Specifically, two derivatives demonstrated significant selective inhibition of hypoxic cancer cell growth, while being considerably less toxic to cells in a normal oxygen environment. nih.gov The differential cytotoxicity of these compounds underscores the potential of the benzoxazine scaffold in developing therapies that can specifically target the challenging microenvironment of solid tumors. nih.gov
Table 1: Cytotoxicity of 2H-benzo[b] nih.govd-nb.infooxazine Derivatives in HepG2 Cells
| Compound | Hypoxic IC₅₀ (µM) | Normoxic IC₅₀ (µM) |
|---|---|---|
| Compound 10 | 87 ± 1.8 | > 600 |
| Compound 11 | 10 ± 3.7 | > 1000 |
Data sourced from a study on hypoxia-targeted cancer therapeutics. nih.gov
Inhibition of DNA Repair Enzymes (e.g., PARP1)
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks. Inhibiting PARP1 is a clinically validated strategy for cancer treatment, particularly in tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2. Through scaffold hopping and analogue synthesis strategies based on initial hits from a high-throughput virtual screening, a potent PARP1 inhibitor featuring the 3-oxo-3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazine-8-carboxamide core was identified. nih.govjournament.com
The derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazine-8-carboxamide (compound 49), demonstrated highly potent inhibition of the PARP1 enzyme with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.govjournament.com This finding highlights the utility of the benzoxazine scaffold as a framework for designing potent inhibitors of critical DNA repair enzymes, offering a pathway for the development of new anticancer agents. nih.gov
Table 2: PARP1 Inhibitory Activity
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 49 | 0.082 |
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazine-8-carboxamide nih.govjournament.com
Modulation of Cell Cycle Regulatory Kinases (e.g., CDK6)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Consequently, CDKs are important targets for cancer drug development. While specific studies on 3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazin-8-amine derivatives directly targeting CDK6 are not prominently featured in the reviewed literature, research on the broader class of 2H-benzo[b] nih.govd-nb.infooxazin-3(4H)-one derivatives has shown potent activity against other related kinases.
For instance, a novel series of these compounds were identified as potent and selective inhibitors of CDK9, a kinase involved in transcriptional regulation. nih.gov The lead compound from this series, compound 32k , led to apoptosis in the MV4-11 leukemia cell line and showed significant antitumor efficacy in xenograft models. nih.gov Although this research focused on CDK9, it demonstrates that the benzoxazine scaffold can be effectively utilized to design inhibitors of protein kinases involved in cancer progression. Further investigation is required to determine if derivatives of 3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazin-8-amine can be specifically tailored to inhibit CDK6.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an important class of anticancer targets. A series of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazin-6-yl)-N-hydroxypropenamides were designed and synthesized as HDAC inhibitors. researchgate.net
These compounds were evaluated for their ability to inhibit HDACs and for their cytotoxic effects on several human cancer cell lines. The study found that derivatives with benzyl (B1604629) substituents were particularly effective. researchgate.net Compounds 7e and 7f emerged as the most active HDAC inhibitors in the series, with IC₅₀ values in the low micromolar range. researchgate.net These compounds also demonstrated good cytotoxic activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. researchgate.net Furthermore, compound 7f was shown to affect the cell cycle and induce apoptosis in SW620 cells in a manner comparable to the known HDAC inhibitor SAHA. researchgate.net
Table 3: HDAC Inhibitory Activity
| Compound | HDAC Inhibition IC₅₀ (µM) |
|---|---|
| 7e | 1.498 ± 0.020 |
| 7f | 1.794 ± 0.159 |
Data from a study on novel N-hydroxypropenamide-based HDAC inhibitors. researchgate.net
General Anti-Proliferative Effects against Various Cancer Cell Lines
Derivatives of the benzoxazine and related heterocyclic systems have demonstrated a broad range of anti-proliferative activities against various human cancer cell lines. The specific activity often depends on the substitution pattern around the core scaffold.
For example, as mentioned previously, 2H-benzo[b] nih.govd-nb.infooxazine derivatives have shown cytotoxicity against the HepG2 liver cancer cell line. nih.gov In other research, novel tricyclic derivatives incorporating a 3,4-dihydrobenzo d-nb.infojournament.comimidazo[1,2-a] nih.govjournament.comresearchgate.nettriazine scaffold were synthesized and showed concentration-dependent inhibition against human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29) and a human dermal microvascular endothelial cell line (HMVEC-d). d-nb.infonih.gov
These findings, along with others in the field, confirm that the 3,4-dihydro-2H-benzo[b] nih.govd-nb.infooxazine chemical space is a fertile ground for the discovery of new molecules with general anti-proliferative effects, meriting further exploration and development. nih.gov
Anti-Infective and Antimicrobial Potentials
Beyond their applications in oncology, benzoxazine derivatives have also been investigated for their potential to combat infectious diseases. The versatility of the scaffold allows for the development of agents with activity against bacterial pathogens.
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. There is an urgent need for new antitubercular agents with novel mechanisms of action. Research into related heterocyclic systems has shown promise. For instance, a series of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine carbamate (B1207046) derivatives were developed and evaluated for their antimycobacterial activity. nih.gov
Several of these compounds displayed potent activity against the standard H37Rv strain of M. tuberculosis and, importantly, against a panel of clinical MDR isolates, with minimum inhibitory concentration (MIC₉₀) values below 0.5 μM for the most active derivatives. nih.gov In studies using infected macrophages, some compounds were more effective at reducing the mycobacterial load than the established TB drug rifampicin. nih.gov These results indicate that the broader oxazine-containing scaffold is a promising starting point for the development of potent new agents to treat drug-resistant tuberculosis. nih.gov
Table 4: Activity of Imidazo[2,1-b] nih.govresearchgate.netoxazine Derivatives against M. tuberculosis H37Rv
| Compound | MIC₉₀ (µM) |
|---|---|
| 47 | < 0.5 |
| 48 | < 0.5 |
| 49 | < 0.5 |
| 51 | < 0.5 |
| 52 | < 0.5 |
| 53 | < 0.5 |
| 55 | < 0.5 |
Data represents activity against a panel of clinical isolates. nih.gov
Broad-Spectrum Antibacterial Activity
Derivatives of the 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one scaffold have been investigated for their antibacterial properties. One area of research involves the synthesis of 1,2,3-triazole-functionalized 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-ones. ijpsr.info These compounds have been screened for their in-vitro antimicrobial activity. ijpsr.info Molecular docking studies on these derivatives suggest a potential mechanism of action involving strong binding interactions with the dehydrosqualene synthase of Staphylococcus aureus (CrtM). ijpsr.inforesearchgate.net This interaction is believed to be responsible for the observed antimicrobial effects. researchgate.net Specifically, compounds designated as 9c, 9d, and 9e were identified as promising antimicrobial leads based on a combination of their antibacterial activity and docking study results. ijpsr.inforesearchgate.net
Further studies on various 1,4-benzoxazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. ijnc.ir For instance, ethyl-3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives have shown antimicrobial effects against several bacterial species. ijnc.ir
Table 1: Antibacterial Activity of Selected 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one Derivatives
| Compound | Target Organism | Key Finding | Source |
|---|---|---|---|
| Triazole-functionalized 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-ones (e.g., 9c, 9d, 9e) | Staphylococcus aureus | Identified as promising antimicrobial leads with strong binding to dehydrosqualene synthase. | researchgate.net, ijpsr.info |
| Ethyl-3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives | Gram-positive and Gram-negative bacteria | Demonstrated notable antimicrobial activity. | ijnc.ir |
Antifungal Efficacy
The antifungal potential of the benzoxazine scaffold has also been a subject of scientific inquiry. Derivatives of 1,4-benzoxazine have shown efficacy against various fungal pathogens, including species of Candida. ijnc.ir A series of novel 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-ones linked to 1,2,3-triazoles were synthesized and evaluated for their antifungal activity. researchgate.net Among the synthesized compounds, two derivatives in particular, 72a and 72b, were found to be the most potent against Candida albicans. researchgate.net
The ethyl-3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives that showed antibacterial effects were also reported to be active against some Candida species. ijnc.ir Additionally, certain 1,4-benzoxazine imidazole derivatives have been tested for their antifungal properties and showed in vivo activity against candidiasis. ijnc.ir
Table 2: Antifungal Activity of Selected 1,4-Benzoxazine Derivatives
| Compound Series | Target Organism | Key Finding | Source |
|---|---|---|---|
| 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-ones linked 1,2,3-triazoles (72a, 72b) | Candida albicans | Exhibited the most potent activity against this fungal strain. | researchgate.net |
| 1,4-benzoxazine imidazole derivatives | Candida species | Demonstrated in vivo activity against candidiasis. | ijnc.ir |
Anti-parasitic Activity
While the broader benzoxazine class of compounds has been investigated for anti-parasitic properties, particularly the 1,3-benzoxazine isomer which has shown anti-malarial and anti-plasmodial activity, there is limited specific research published on the anti-parasitic effects of 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazin-8-amine derivatives. Studies on ferrocenyl 1,3-benzoxazines have shown potency against Plasmodium falciparum and Trypanosoma brucei brucei. mdpi.comikm.org.my However, this activity is associated with a different structural isomer and cannot be directly attributed to the 1,4-benzoxazine series. Further research is required to determine if derivatives of 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazin-8-amine possess similar capabilities.
Cardiovascular and Antithrombotic Effects
Derivatives of 3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine have emerged as a promising scaffold for developing novel agents to treat cardiovascular and thrombotic diseases. Research has focused on creating molecules with multiple mechanisms of action to improve efficacy and safety profiles.
Dual Thromboxane A2 Receptor Antagonism and Prostacyclin Receptor Agonism
A significant breakthrough was the discovery of a series of 3,4-dihydro-2H-benzo nih.govmdpi.comoxazin-8-yloxyacetic acid derivatives. nih.gov These compounds were engineered to act as potent dual-acting agents that simultaneously block the thromboxane A2 (TXA2) receptor and activate the prostacyclin (PGI2) receptor. nih.gov The balance between TXA2, a potent mediator of platelet aggregation and vasoconstriction, and PGI2, a powerful inhibitor of platelet aggregation, is crucial for maintaining cardiovascular homeostasis. mdpi.com By combining antagonism of the TXA2 receptor with agonism of the PGI2 receptor, these derivatives offer a promising approach for antithrombotic therapy. nih.gov One compound from this series, 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo nih.govmdpi.comoxazin-8-yloxyacetic acid N-methyl-D-glucamine salt, was identified as a particularly promising candidate for a novel treatment in the antithrombotic and cardiovascular fields. nih.gov
Thrombin Inhibitory Activity
Researchers have successfully designed 3,4-dihydro-2H-1,4-benzoxazine derivatives that possess direct thrombin inhibitory activity. ikm.org.my This was achieved by creating low molecular weight peptidomimetic compounds that combine structural features of known thrombin inhibitors. ikm.org.my Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for anticoagulation. ijnc.ir Systematic modifications around the benzoxazine nucleus resulted in compounds with submicromolar inhibition constants (Ki) for thrombin. ikm.org.my
Glycoprotein (B1211001) IIb/IIIa Receptor Antagonism
In a notable example of multifunctional drug design, the same 3,4-dihydro-2H-1,4-benzoxazine derivatives developed as thrombin inhibitors were also endowed with glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonistic activity. ikm.org.my The GPIIb/IIIa receptor is a key receptor on platelets that, when activated, binds to fibrinogen, leading to platelet aggregation. By combining mimetics of the Arg-Gly-Asp pharmacophore of GPIIb/IIIa antagonists with the thrombin inhibitor pharmacophore, dual-function molecules were created. ikm.org.my Several of these compounds, including 17a, 17b, 17d, and 17h, displayed a well-balanced, submicromolar IC50 for the inhibition of fibrinogen binding to the GPIIb/IIIa receptor, alongside their thrombin inhibitory action. ikm.org.my This dual approach, incorporating both anticoagulant and platelet anti-aggregatory activity in a single molecule, represents a promising strategy for developing new antithrombotic agents. ikm.org.my
Table 3: Antithrombotic Activities of 3,4-Dihydro-2H-benzo[b] nih.govmdpi.comoxazine Derivatives
| Compound Series/Example | Mechanism of Action | Key Finding | Source |
|---|---|---|---|
| 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo nih.govmdpi.comoxazin-8-yloxyacetic acid N-methyl-D-glucamine salt | Dual TXA2 receptor antagonist and PGI2 receptor agonist | A promising candidate for novel antithrombotic and cardiovascular treatment. | nih.gov |
| Compounds 17a, 17b, 17d, 17h | Dual Thrombin Inhibitor and Glycoprotein IIb/IIIa Receptor Antagonist | Possess well-balanced, submicromolar activity at both targets. | ikm.org.my |
Platelet Aggregation Inhibition
Certain derivatives of the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one series have been identified as inhibitors of platelet aggregation. researchgate.net In one study, a series of these compounds was synthesized and evaluated for their ability to inhibit adenosine (B11128) 5'-diphosphate (ADP)-induced platelet aggregation. The results indicated that the tested compounds were effective inhibitors, with IC₅₀ values ranging from 10.14 to 18.83 μmol/L. researchgate.net
The most potent compound in this series, compound 7a , displayed an IC₅₀ value of 10.14 μmol/L. researchgate.net While this demonstrated significant inhibitory activity, it was less potent than the control drugs, ticlopidine (B1205844) (IC₅₀ = 3.18 μmol/L) and aspirin (B1665792) (IC₅₀ = 6.07 μmol/L), used in the same study. researchgate.net A preliminary structure-activity relationship (SAR) analysis was also conducted to guide further development of these derivatives as potential antiplatelet agents. researchgate.net
Table 1: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one Derivatives
| Compound | IC₅₀ (μmol/L) |
|---|---|
| 7a | 10.14 |
| 7b-g (Range) | 10.14 - 18.83 |
| Ticlopidine (Control) | 3.18 |
| Aspirin (Control) | 6.07 |
Data sourced from a study on novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones. researchgate.net
Antihypertensive Effects
Derivatives of 1,4-benzoxazine have been explored for their potential as antihypertensive agents through their action as potassium channel openers. nih.gov Research focused on transforming the benzopyran skeleton of cromakalim, a known potassium channel opener, led to the synthesis of new 1,4-benzoxazine derivatives. Several of these synthesized compounds demonstrated significant vasorelaxant activity, which is a key mechanism for lowering blood pressure. nih.gov
The pharmacological profile of these active benzoxazine derivatives was found to be similar to that of cromakalim. nih.gov This suggests that the 1,4-benzoxazine scaffold can be effectively utilized to develop compounds with vasorelaxant properties, indicating a potential pathway for creating new antihypertensive drugs. nih.gov While specific blood pressure reduction data in vivo was not detailed, the potent vasorelaxant activity in isolated rat aorta preparations underscores their therapeutic potential. nih.gov
Anti-Inflammatory and Antioxidant Activities
The 1,4-benzoxazine nucleus is a recognized scaffold in the development of agents with anti-inflammatory and antioxidant properties. umpr.ac.id A number of derivatives are noted for these biological activities. researchgate.net
In a recent study, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized by incorporating a 1,2,3-triazole moiety, a structure known for its anti-inflammatory effects. These compounds were evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced microglial cells, which are central to neuroinflammatory processes. nih.gov
The investigation revealed that several of the synthesized derivatives significantly reduced the production of nitric oxide (NO), a key inflammatory mediator. To understand the mechanism, researchers examined intracellular reactive oxygen species (ROS) levels and the activation of the Nrf2-HO-1 signaling pathway, a critical pathway in the antioxidant response. The results showed that the active 2H-1,4-benzoxazin-3(4H)-one derivatives were able to decrease LPS-induced ROS production and activate the Nrf2-HO-1 pathway, thereby mitigating microglial inflammation. nih.gov Molecular docking studies further suggested that these compounds could interact with binding sites related to Nrf2, preventing its degradation. nih.gov
Table 2: Investigated Anti-Inflammatory and Antioxidant Mechanisms of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Activity | Target/Pathway | Outcome |
|---|---|---|
| Anti-inflammatory | NO Production in LPS-induced microglia | Inhibition |
| Antioxidant | Intracellular ROS Production | Reduction |
| Antioxidant | Nrf2-HO-1 Signaling Pathway | Activation |
Based on findings from a study on 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives. nih.gov
Other Investigated Biological Activities
The 1,4-benzoxazine framework is a known pharmacophore in the discovery of anticonvulsant agents. researchgate.net A study focusing on (Z)-2-(substituted aryl)-N-(3-oxo-4-(substituted carbamothioyl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl) hydrazine (B178648) carboxamides demonstrated significant anticonvulsant activity. nih.gov These compounds were evaluated using the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the intraperitoneal thiosemicarbazide (B42300) (ipTSC) test. nih.gov
Several compounds from the synthesized series showed high levels of protection in the MES test, with compounds 6b, 6h, 6i, and 6p providing 83-100% protection. nih.gov These specific derivatives also showed considerable efficacy in the chemically induced seizure models, highlighting their potential as broad-spectrum anticonvulsants. nih.gov
Table 3: Anticonvulsant Activity of Selected 4H-benzo nih.govnih.govoxazin-3-one Derivatives in the MES Test
| Compound | Protection (%) |
|---|---|
| 6b | 83-100 |
| 6h | 83-100 |
| 6i | 83-100 |
| 6p | 83-100 |
Data reflects the protective effect against seizures in the maximal electroshock (MES) test. nih.gov
The inhibition of transthyretin (TTR) amyloid fibril formation is a therapeutic strategy for diseases like familial amyloid polyneuropathy. The 1,4-oxazine scaffold has been identified as a promising structure for developing such inhibitors. researchgate.net
Researchers designed and synthesized a series of 2,4,6-triaryl-4H-1,4-oxazines specifically as TTR amyloid fibril inhibitors. The design was informed by molecular docking analyses of known inhibitors interacting with the TTR protein. An evaluation of their inhibitory activity through a fibril formation assay confirmed that these 4H-1,4-oxazine derivatives significantly inhibit the formation of TTR amyloid fibrils at a concentration of 7.2 μM. This indicates that the 1,4-oxazine core can serve as an effective template for creating potent stabilizers of the TTR tetramer.
Derivatives of 1,4-benzoxazine have been noted for their potential as Hepatocyte Growth Factor (HGF) mimetic agents. researchgate.net HGF is a multifunctional cytokine that plays a crucial role in tissue regeneration and protection. Molecules that can mimic its activity have significant therapeutic potential. The inclusion of 1,4-benzoxazine derivatives in lists of compounds with potential HGF-mimetic activity suggests that this scaffold is being explored for applications in regenerative medicine, although detailed research findings and specific compound data were not available in the reviewed literature. researchgate.net
Mechanisms of Action and Molecular Interactions
Receptor Binding and Agonist/Antagonist Modalities
Derivatives of the 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine (B8389632) scaffold have been shown to exhibit high affinity for specific receptor systems, acting as potent modulators.
A series of these derivatives has been developed as antagonists for the 5-HT6 serotonin (B10506) receptor, with many compounds demonstrating subnanomolar affinities. nih.gov This high affinity suggests a strong potential for therapeutic applications in neurological and psychiatric disorders where the 5-HT6 receptor plays a key role. For instance, the compound SLV314, which incorporates the benzoxazine (B1645224) scaffold, combines dopamine (B1211576) D2-receptor antagonism with serotonin reuptake inhibition, highlighting the versatility of this chemical structure in designing multi-target agents for clinical development. researchgate.net
Furthermore, research has led to the discovery of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-8-yloxyacetic acid derivatives that function as dual-acting agents. nih.gov These compounds are capable of simultaneously acting as antagonists for the thromboxane (B8750289) A2 (TXA2) receptor and as agonists for the prostacyclin (PGI2) receptor. nih.gov This dual modality is particularly promising for developing novel anti-thrombotic and cardiovascular treatments, as it combines the inhibition of platelet aggregation (via TXA2 antagonism) with vasodilation and cytoprotective effects (via PGI2 agonism). nih.govnih.gov
Enzyme Inhibition Profiles and Biochemical Pathway Modulation
The 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine core is a key feature in a variety of potent enzyme inhibitors. Notably, derivatives featuring a carboxamide group at the C8 position have been identified as powerful inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1). nih.gov PARP1 is a critical enzyme in the repair of single-strand DNA breaks, and its inhibition is a clinically validated strategy in cancer therapy. nih.gov
Through chemical modifications and scaffold hopping, researchers have optimized the benzoxazine structure to achieve significant potency. For example, converting a moderately basic ring amine in a precursor to a neutral cyclic carboxamide resulted in a 15-fold enhancement of inhibitory activity against PARP1. nih.gov Further substitutions led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide, which demonstrated an IC50 value of 0.082 μM against PARP1. nih.gov
Table 1: PARP1 Inhibition by Benzoxazine Derivatives This table displays the half-maximal inhibitory concentrations (IC50) for various derivatives against the PARP1 enzyme.
| Compound | Structure | PARP1 IC50 (μM) |
|---|---|---|
| Compound 44 | 1,4-benzoxazine derivative | 11 |
| Compound 45 | 3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide | 0.75 |
| Compound 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide | 0.082 |
Structurally related benzothiazine compounds have also been shown to be potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, with IC50 values in the low nanomolar range. researchgate.net This suggests that the broader benzoxazine-like scaffold has potential for the treatment of neurodegenerative conditions like Parkinson's disease. researchgate.net Other derivatives have been explored as inhibitors of acetylcholinesterase, another key target in neurodegenerative disorders. mdpi.com
Modulation of Gene Expression and Cellular Signaling Pathways
Certain 2H-benzo[b] nih.govnih.govoxazine derivatives have been specifically designed as bioreductive compounds that are preferentially toxic to hypoxic cancer cells. nih.gov Hypoxia, or low oxygen, is a common feature of the tumor microenvironment. Cells adapt to hypoxia primarily through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that controls genes involved in survival, angiogenesis, and metabolism. nih.govyoutube.com
One study demonstrated that a specific 2H-benzo[b] nih.govnih.govoxazine derivative (compound 10) effectively down-regulates key hypoxia-induced genes. nih.gov Treatment of HepG2 cancer cells with this compound under hypoxic conditions led to a decrease in the expression of HIF-1α, the cell cycle inhibitor P21, and Vascular Endothelial Growth Factor (VEGF), a critical promoter of angiogenesis. nih.gov This modulation of the HIF-1α pathway highlights the potential of these compounds to target and disrupt the adaptive mechanisms of cancer cells in the challenging hypoxic environment. nih.gov The switch from HIF-1α to HIF-2α signaling during prolonged hypoxia is a crucial aspect of this cellular response, and targeting this axis is a key therapeutic strategy. noaa.govresearchgate.net
Table 2: Effect of Benzoxazine Derivative on Hypoxia-Induced Genes This table summarizes the observed effect of a 2H-benzo[b] nih.govnih.govoxazine derivative on the expression of key genes under hypoxic conditions.
| Gene | Function | Effect of Compound 10 |
|---|---|---|
| HIF-1α | Master regulator of hypoxic response | Down-regulated |
| P21 | Cell cycle inhibitor | Down-regulated |
| VEGF | Promotes angiogenesis | Down-regulated |
The mechanism of action for several potent anticancer benzoxazine derivatives is directly linked to the disruption of DNA repair pathways. nih.gov As noted previously, 8-carboxamide derivatives of 3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine are effective inhibitors of the PARP1 enzyme. nih.gov PARP1 plays a central role in the base excision repair (BER) pathway, which resolves single-strand DNA breaks. nih.gov By inhibiting PARP1, these compounds prevent the repair of DNA lesions, which can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells that have deficiencies in other repair pathways (like homologous recombination), this synthetic lethality approach is a highly effective and targeted anti-tumor strategy. nih.gov
This mode of action is distinct from other DNA-damaging agents. For instance, while agents like mitomycin-C rely on mutagenic pathways for repair, damage induced by related DNA-binding monomers is primarily repaired by error-free mechanisms like nucleotide excision repair. rsc.org The inhibition of a key repair enzyme like PARP1 represents a precise interference with cellular DNA maintenance machinery. nih.gov
Protein-Ligand Interaction Analysis through Experimental and Computational Methods
The high potency and specificity of benzoxazine derivatives are underpinned by precise interactions with their protein targets. Both experimental and computational methods have been employed to elucidate these binding modes.
For the potent PARP1 inhibitor (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide, molecular docking studies have provided a detailed view of its interaction within the enzyme's active site. nih.gov These models show that the carboxamide group, a critical feature for its enhanced activity, forms a water-mediated hydrogen bond with the glutamate (B1630785) residue Glu988 of the PARP1 enzyme. nih.gov This interaction, along with other hydrophobic and hydrogen bonding interactions, anchors the ligand securely in the binding pocket, explaining its high inhibitory constant. nih.gov
Computational docking and quantitative structure-activity relationship (QSAR) analyses are routinely used to predict how different substitutions on the benzoxazine ring will affect binding affinity. mdpi.com These in silico methods are complemented by experimental techniques. For example, fluorescence spectroscopy can be used to study the binding of compounds to proteins like bovine serum albumin (BSA), revealing binding affinities and conformational changes in the protein upon ligand binding. mdpi.com Such studies, which measure changes in the fluorescence of tryptophan residues within the protein, confirm the formation of stable protein-ligand complexes and can provide dissociation constants in the nanomolar range. mdpi.com
Bioreductive and Oxidative Biotransformation in Biological Systems
A novel therapeutic approach involves the design of benzoxazine derivatives as hypoxia-activated prodrugs. nih.gov This strategy leverages the unique biochemical environment of hypoxic cells, which have higher levels of reductive enzymes (e.g., NADPH:cytochrome P450 reductases) compared to well-oxygenated normal tissues.
Researchers have proposed that by introducing a bioreductive group onto the benzoxazine scaffold, it is possible to create compounds that are relatively non-toxic in their parent form but are converted into potent cytotoxic agents specifically within the hypoxic regions of tumors. nih.gov This process of bioreductive biotransformation allows for targeted drug delivery, increasing efficacy against tumors while minimizing systemic toxicity. nih.gov The development of 2H-benzo[b] nih.govnih.govoxazine analogs for the purposes of both bioreductive and oxidative biotransformation is seen as a promising avenue in cancer chemotherapy, aiming to create highly active compounds that exploit the specific physiology of cancer cells. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of proteins.
Derivatives of the 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) scaffold have been investigated as inhibitors for several key enzymatic targets.
PARP1: Poly(ADP-ribose)polymerase 1 (PARP1) is a critical enzyme in DNA repair, making it a major target for anticancer therapies. nih.govijpsnonline.comnih.gov Through scaffold hopping and analogue synthesis based on initial virtual screening hits, derivatives such as (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide have been identified as potent PARP1 inhibitors. Docking studies revealed that this compound fits within the active site of PARP1, with its binding model showing key interactions with essential amino acid residues.
HDAC Isoforms: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a promising strategy for cancer treatment. nih.gov Docking assays have been performed to analyze the binding mode and selectivity of benzoxazine (B1645224) derivatives toward various HDAC isoforms. For instance, novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-N-hydroxypropenamides were evaluated for their inhibitory activity. nih.gov The docking studies for the most active compounds helped to elucidate their binding mechanism and selectivity against eight different HDAC isoforms. nih.govmdpi.com These studies often use reference inhibitors to validate the docking protocol and understand how the benzoxazine core or its substituents interact with the zinc ion and surrounding residues in the active site. mdpi.comnih.gov
GyrB: DNA gyrase is an essential bacterial enzyme, and its B subunit (GyrB) is a validated target for antibacterial agents. In one study, a pharmacophore-based virtual screening identified a benzoxazine acetamide (B32628) scaffold as a novel inhibitor of DNA gyrase B. acs.org Subsequent molecular docking studies were used to refine the hits and predict their binding mode within the ATP-binding site of GyrB, highlighting key interactions with residues like Asp73, Arg136, and various hydrophobic residues. acs.org
While extensive docking studies have been performed on the targets above, similar computational investigations linking 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine derivatives specifically to CDK6 or Glucosamine-6-phosphate synthase are not prominently featured in the available scientific literature.
Predicting the specific interactions between a ligand and its receptor is a primary outcome of molecular docking. For 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine derivatives, these studies have revealed critical binding features.
Hydrogen Bonds and Hydrophobic Interactions: Across various targets like PARP1, HDACs, and GyrB, the stability of the ligand-receptor complex is typically governed by a combination of hydrogen bonds and hydrophobic interactions. For example, the docking of a benzoxazine acetamide derivative into the GyrB active site showed hydrogen bond interactions involving the amide group with key residues such as Asp73 and Asn46. acs.org
π-π Stacking: The aromatic rings inherent to the benzoxazine scaffold frequently participate in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket, further anchoring the ligand.
Chelation with Metal Ions: In metalloenzymes like HDACs, the ability of a ligand to chelate with the active site metal ion (Zn²⁺) is a crucial determinant of inhibitory activity. Docking studies focus on whether the ligand's zinc-binding group is correctly oriented to form this coordinate bond. mdpi.comnih.gov
Interactive Table: Summary of Docking Studies on Benzoxazine Derivatives
| Enzyme Target | Benzoxazine Derivative Type | Key Predicted Interactions | Reference |
|---|---|---|---|
| PARP1 | 3-Oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide | Binding to the nicotinamide-binding domain, interactions with key amino acids. | nih.govijpsnonline.comnih.gov |
| HDAC Isoforms | (3-Oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-N-hydroxypropenamides | Chelation with Zn²⁺ ion, interactions with active site residues. | nih.gov |
| DNA Gyrase B | Benzoxazine acetamide | H-bonds with Asp73, Asn46; Hydrophobic interactions with Val43, Ala47, etc. | acs.org |
| EGFR | 1,3-Benzoxazines with flavone (B191248) moiety | Binding to hydrophobic pocket in the ATP binding site. | researchgate.net |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound databases (virtual screening) to find new, structurally diverse molecules with the desired activity.
A notable application involved the discovery of novel DNA Gyrase B inhibitors. acs.org A 3D pharmacophore model was constructed based on the interactions of a known inhibitor within the GyrB active site. This model consisted of seven features: four hydrophobic groups, one hydrogen bond acceptor, and two hydrogen bond donors/acceptors. acs.org This pharmacophore was then used to screen a commercial database of approximately 300,000 compounds. The screening process filtered this large library down to 1,800 potential hits, which were further refined by rules of drug-likeness and molecular docking, ultimately leading to the identification of a potent benzoxazine acetamide inhibitor. acs.org
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and reactivity indices. These calculations provide a fundamental understanding of a molecule's structure and behavior.
Recent studies have employed DFT to analyze newly synthesized 1,4-benzoxazine derivatives. researchgate.net For example, calculations at the PBE0-D3/def2-TZVP level of theory have been used to study the energetics of intermolecular interactions like π–π and C-H–π stacking, which are critical for understanding the solid-state packing of these compounds. researchgate.net Such analyses, often complemented by Quantum Theory of Atoms in Molecules (QTAIM), help to quantify the strength and nature of noncovalent interactions that stabilize crystal structures. researchgate.net Other studies have used DFT to optimize ground-state geometries and predict properties related to the oxidation behavior of benzoxazine derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time and to assess the stability of their complex.
MD simulations have been used to validate the findings of molecular docking studies for benzoxazine derivatives. After docking a benzoxazine acetamide inhibitor into the GyrB active site, MD simulations were performed to confirm that the ligand remained stably bound in its predicted orientation throughout the simulation, reinforcing the docking results. acs.org MD is also extensively used to study polybenzoxazines, polymers derived from benzoxazine monomers. These simulations help predict crucial material properties like glass transition temperature, volumetric shrinkage during curing, and various mechanical moduli by modeling the crosslinking process at an atomic level. nih.govarxiv.orgdpi-proceedings.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are valuable for predicting the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to benzoxazine derivatives. In one study, the electrooxidation half-wave potentials of 40 different benzoxazine derivatives were predicted using models based on molecular descriptors. nih.govnih.gov The most relevant descriptors identified were HOMO energy, partial positive surface area, and the maximum electrophilic reaction index for a nitrogen atom. Both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were developed, with the ANN model showing superior predictive power (Q² = 0.949). nih.govnih.gov Another study reported a QSAR analysis for a series of benzoxazine-3-ones to correlate their structures with their antimicrobial activity against Candida krusei. researchgate.net
Interactive Table: QSAR Model Descriptors for Benzoxazine Derivatives
| Descriptor | Physical Meaning | Impact on Property (Oxidation Potential) | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Important predictor | nih.govnih.gov |
| Partial Positive Surface Area | A measure of the molecule's surface with a positive electrostatic potential. | Contributes to the model | nih.govnih.gov |
| Relative number of H atoms | Ratio of hydrogen atoms in the molecule. | High importance | nih.govnih.gov |
| Max electrophilic reaction index for N atom | Descriptor for the reactivity of a nitrogen atom towards electrophiles. | Contributes to the model | nih.govnih.gov |
Advanced Applications and Therapeutic Prospects of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 8 Amine Analogues
Lead Compound Identification and Optimization in Drug Discovery
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The benzoxazine (B1645224) ring system is considered one such scaffold. nih.govbenthamscience.com The molecular design flexibility of benzoxazine monomers is a key characteristic, arising from the simplicity and variety of substituents that can be placed on the foundational phenol (B47542) and amine compounds. mdpi.com This allows for the creation of a wide range of derivatives with tailored properties. mdpi.com
The process of drug development often begins with a "lead compound," a chemical starting point that shows promising biological activity but may require refinement to enhance its efficacy and reduce side effects. The derivatization of existing compounds through practical and effective chemical transformations is a crucial task to improve their biological activities. researchgate.net Researchers can synthesize novel benzoxazine derivatives by introducing different functional groups, such as alkyl, aryl, halogen, or cyano groups, to obtain desired therapeutic properties. mdpi.com This optimization process aims to improve the pharmacokinetics and pharmacodynamics of the potential drug candidates. nih.gov
Development of Dual-Acting Pharmacological Agents
A modern strategy in drug design involves creating single chemical entities that can modulate multiple biological targets simultaneously. This approach can be particularly beneficial for treating complex, multifactorial diseases like atherosclerosis and thrombosis. nih.govnih.gov Analogues of 3,4-dihydro-2H-benzo[b] ikm.org.myresearchgate.netoxazine (B8389632) have emerged as promising candidates for such dual-acting agents.
For instance, novel benzoxazine and benzothiazine derivatives have been developed that concurrently inhibit microsomal lipid peroxidation and the activity of squalene (B77637) synthase, an enzyme involved in cholesterol synthesis. nih.govresearchgate.net These compounds demonstrated the ability to lower total cholesterol, LDL, and triglyceride levels in animal models of hyperlipidemia. nih.govresearchgate.net In the realm of cardiovascular health, fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized to possess both thrombin inhibitory and glycoprotein (B1211001) IIb/IIIa receptor antagonistic activities, making them potential dual antithrombotic compounds. nih.gov Another series of 3,4-dihydro-2H-benzo ikm.org.myresearchgate.netoxazin-8-yloxyacetic acid derivatives was found to act as both antagonists for the thromboxane (B8750289) A2 receptor and agonists for the prostacyclin (PGI2) receptor, suggesting applications in antithrombotic and cardiovascular therapies. nih.gov
Interactive Table: Examples of Dual-Acting Benzoxazine Analogues
| Compound Series | First Target/Action | Second Target/Action | Therapeutic Area |
|---|---|---|---|
| Benzoxazine/Benzothiazine Derivatives nih.govresearchgate.net | Microsomal Lipid Peroxidation Inhibition (Antioxidant) | Squalene Synthase Inhibition | Atherosclerosis |
| Fluorinated 3,4-dihydro-2H-1,4-benzoxazine Derivatives nih.gov | Thrombin Inhibition | Glycoprotein IIb/IIIa Receptor Antagonism | Thrombosis |
| 3,4-dihydro-2H-benzo ikm.org.myresearchgate.netoxazin-8-yloxyacetic Acid Derivatives nih.gov | Thromboxane A2 Receptor Antagonism | Prostacyclin (PGI2) Receptor Agonism | Cardiovascular Disease |
| 1,4-Benzoxazine Esters nih.gov | Thrombin Inhibition | GPIIb/IIIa Antagonism | Angiogenesis Inhibition |
Potential as Hypoxia-Targeted Cancer Therapeutics
Solid tumors often contain regions with low oxygen concentration, a condition known as hypoxia. nih.govnih.gov This hypoxic microenvironment is a major factor contributing to the resistance of cancers to both radiation and chemotherapy. nih.govgoogle.com This challenge has spurred the development of hypoxia-activated prodrugs (HAPs), which are compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent that can kill tumor cells. nih.gov
Researchers have synthesized and evaluated a library of 2H-benzo[b] ikm.org.myresearchgate.netoxazine derivatives for their potential as hypoxia-targeted cancer therapeutics. nih.gov In preliminary screenings against HepG2 cancer cells, certain compounds demonstrated significantly higher growth inhibition under hypoxic conditions compared to normal oxygen (normoxic) conditions. nih.gov This selectivity is crucial as it could lead to treatments that specifically target tumors while sparing healthy, well-oxygenated tissues. nih.gov The most promising of these compounds were also shown to down-regulate the expression of genes induced by hypoxia, such as HIF-1α and VEGF, which are critical for tumor survival and growth. nih.gov These findings suggest that 1,4-oxazine analogues are a feasible scaffold for developing bioreductive drugs for cancer chemotherapy. nih.gov
Interactive Table: Hypoxic vs. Normoxic Cytotoxicity of Benzoxazine Derivatives
| Compound | IC50 in Hypoxic Cells (μM) | IC50 in Normoxic Cells (μM) | Selectivity |
|---|---|---|---|
| Compound 10 nih.gov | 87 ± 1.8 | >600 | High |
| Compound 11 nih.gov | 10 ± 3.7 | >1000 | Very High |
Addressing Antimicrobial Resistance Challenges through Novel Agents
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new agents with novel mechanisms of action. The benzoxazine scaffold has proven to be a fertile ground for this research, with numerous derivatives exhibiting potent and broad-spectrum antimicrobial activity. ikm.org.mynih.gov
Studies have shown that 1,3-benzoxazine derivatives are effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. ikm.org.my For example, a series of newly synthesized benzoxazine-6-sulfonamide derivatives showed significant antibacterial and antifungal activities, with Minimum Inhibitory Concentrations (MICs) comparable to standard drugs. nih.gov Another study on biobased benzoxazine monomers (TF-BOZs) reported significant broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. acs.org The mechanism of action is thought to involve electrostatic interactions with the bacterial surface and hydrophobic interactions that disrupt cell membrane integrity. acs.org These promising results highlight the potential of benzoxazine-based agents to contribute to the pipeline of new antimicrobial drugs. researchgate.netekb.eg
Interactive Table: Antimicrobial Activity of Benzoxazine-6-Sulfonamide Derivatives
| Compound(s) | Activity Type | Pathogens | MIC (μg/mL) |
|---|---|---|---|
| 1a, 1b, 1c, 1e, 1h nih.gov | Antibacterial & Antifungal | Gram-positive bacteria, Gram-negative bacteria, Fungi | 31.25 and 62.5 |
| 2c, 2d, 2e, 2g, 2h nih.gov | Antibacterial & Antifungal | Gram-positive bacteria, Gram-negative bacteria, Fungi | 31.25 and 62.5 |
| 2i, 2j, 2k, 2l nih.gov | Antibacterial & Antifungal | Gram-positive bacteria, Gram-negative bacteria, Fungi | 31.25 and 62.5 |
Therapeutic Agents for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neurons, and currently, there are no effective treatments to prevent this neuronal death. nih.gov A family of 1,4-benzoxazine compounds has been discovered that shows significant promise in protecting brain cells in models of these devastating diseases. google.comsmu.edu
One particular compound, designated HSB-13, proved to be a potent neuroprotective agent. nih.govsmu.edu In a mouse model of Huntington's disease, HSB-13 reduced the degeneration of the striatum and improved behavioral performance. nih.gov It was also protective in a fly model of Alzheimer's disease. nih.gov Kinase profiling analyses revealed that HSB-13 exerts its effects by inhibiting multiple enzymes implicated in neurodegeneration, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov Other related compounds that inhibited GSK3 and p38 MAPK but not CDKs were less effective, suggesting that the multi-target profile of HSB-13 is key to its broad neuroprotective activity. nih.gov Furthermore, other 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to reduce inflammation in microglial cells by activating the Nrf2-HO-1 signaling pathway, an important mechanism for protecting against neuroinflammation. nih.gov
Interactive Table: Neuroprotective Benzoxazine Analogues
| Compound Name | Disease Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| HSB-13 nih.gov | Huntington's Disease (mouse), Alzheimer's Disease (fly) | Reduced striatal degeneration, improved behavior, neuroprotective. | Inhibits GSK3, p38 MAPK, and CDKs. |
| ASK-2a nih.gov | Cerebellar neuron culture | Protects against low-potassium-induced death. | Inhibits GSK3 and p38 MAPK. |
| 1,4-Benzoxazine Family google.comsmu.edu | Alzheimer's, Parkinson's, Huntington's | Protects brain cells from degeneration. | Kinase inhibition. |
| Triazole-modified 2H-1,4-benzoxazin-3(4H)-ones nih.gov | LPS-induced BV-2 microglia cells | Reduced ROS production, alleviated inflammation. | Activation of Nrf2-HO-1 pathway. |
Impact on Cardiovascular Health Interventions
Analogues of 3,4-dihydro-2H-benzo[b] ikm.org.myresearchgate.netoxazine are being actively investigated for their potential to treat cardiovascular diseases, particularly atherosclerosis and thrombosis. nih.govnih.gov Their value often lies in their ability to act on multiple targets involved in these complex conditions. researchgate.net
For the treatment of atherosclerosis, which is driven by high lipid levels and oxidative stress, novel benzoxazine derivatives have been developed that act as multifunctional antihyperlipidemic agents. nih.gov These compounds not only inhibit the oxidation of LDL ("bad cholesterol") but also block the enzyme squalene synthase, leading to significant reductions in total cholesterol, LDL, and triglyceride levels in preclinical studies. nih.govresearchgate.net
In the prevention of thrombosis (blood clots), other benzoxazine derivatives have been engineered as dual antithrombotic agents. nih.gov These molecules can simultaneously inhibit thrombin, a key enzyme in the clotting cascade, and block the platelet glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. nih.govnih.gov By targeting two critical pathways in clot formation, these compounds represent a promising strategy for developing more effective antithrombotic drugs. nih.gov
Future Drug Design and Development Endeavors
The benzoxazine scaffold continues to be a highly versatile and privileged structure in modern medicinal chemistry. nih.govbenthamscience.com Future endeavors in drug design will likely capitalize on the remarkable molecular flexibility of this core structure. mdpi.com The development of new and more efficient synthesis methods, including green chemistry strategies that use renewable resources and environmentally friendly solvents, will expand the accessibility and variety of benzoxazine derivatives. scispace.comrsc.org
The primary approach to improving benzoxazine-based therapeutics is the continued development of novel molecular structures. mdpi.com This includes strategies like increasing the molecular weight of monomers to reduce the brittleness of derived polymers and incorporating new functional groups to enhance biological activity or introduce new properties. mdpi.com The ability to precisely design benzoxazine monomers with different functionalities provides a solid theoretical basis for modifying these compounds to obtain materials and drugs with desired properties. mdpi.com The "smart ortho-benzoxazine" approach, which focuses on substitutions at the ortho position, is expected to lead to a new generation of high-performance materials and therapeutics. researchgate.net As researchers continue to explore this chemical space, the 3,4-dihydro-2H-benzo[b] ikm.org.myresearchgate.netoxazine scaffold and its analogues are poised to remain a cornerstone of innovative drug discovery programs for the foreseeable future.
Future Perspectives and Research Challenges
Elucidation of Novel Molecular Targets and Pathways
The therapeutic potential of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine (B8389632) derivatives is intrinsically linked to their interaction with a diverse range of biological targets. While some targets have been identified, the full spectrum of their molecular interactions remains an active area of investigation. Future research will focus on uncovering novel molecular targets and further delineating the pathways through which these compounds exert their effects.
Derivatives of the parent scaffold have already shown affinity for a variety of receptors and enzymes. For instance, certain analogues have been identified as potent antagonists of the 5-HT6 receptor, a target implicated in cognitive disorders. nih.govresearchgate.net Others have demonstrated inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy. nih.gov The versatility of the benzoxazine (B1645224) core is further highlighted by its ability to inhibit cyclin-dependent kinase 9 (CDK9) and PI3Kα, both of which are critical in cancer progression. nih.govmedium.com
The challenge lies in moving beyond these known targets to identify novel binding partners. This will require the use of advanced screening techniques, including chemoproteomics and phenotypic screening, to identify the cellular components that interact with these compounds. A deeper understanding of the structure-activity relationships (SAR) will be crucial in designing probes to pull out these new targets. nih.gov By identifying novel targets, researchers can unlock new therapeutic avenues for benzoxazine derivatives.
Exploration of New and Efficient Synthetic Pathways
The synthesis of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine derivatives has evolved significantly, with numerous methods available for the construction of this heterocyclic system. researchgate.netorganic-chemistry.orgijsr.net Traditional methods often involve multi-step sequences, but modern synthetic chemistry has provided more efficient and versatile routes.
Recent advancements include the use of transition-metal catalysis, such as palladium-catalyzed tandem reactions, which allow for the construction of the benzoxazine core with high efficiency and control. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. rsc.orgresearchgate.net Furthermore, metal-free synthetic strategies are gaining traction due to their environmental benefits and reduced risk of metal contamination in the final products. organic-chemistry.org
A significant challenge in this area is the development of stereoselective syntheses to produce enantiomerically pure benzoxazine derivatives. organic-chemistry.orgnih.gov Many biological targets are chiral, and the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The development of new chiral catalysts and asymmetric synthetic methodologies will be paramount in accessing single-enantiomer benzoxazine compounds for detailed biological evaluation. organic-chemistry.org
Table 1: Modern Synthetic Approaches for 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazine Derivatives
| Synthetic Method | Key Features | Reference |
|---|---|---|
| Palladium-Catalyzed Tandem Allylic Amination/Oxa-Michael Addition | Provides access to chiral derivatives with good yield and enantioselectivity. | organic-chemistry.org |
| Lewis Acid-Catalyzed SN2-Type Ring Opening and Cu(I)-Catalyzed Cyclization | Results in excellent enantiomeric and diastereomeric specificity. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Reduces reaction times and can improve yields and purity. | rsc.orgresearchgate.net |
| Formal [4+2] Cycloaddition | Allows for the synthesis of derivatives bearing quaternary carbon atoms under mild conditions. | researchgate.net |
Development of Highly Selective and Potent Analogues with Improved Drug-like Properties
A major focus of future research will be the rational design and synthesis of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-8-amine analogues with enhanced potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity. nih.gov
For example, studies on benzoxazine-based CDK9 inhibitors have shown that specific substitutions on the benzoxazine ring and the N-acyl group can significantly impact potency and selectivity. nih.gov Similarly, for 5-HT6 receptor antagonists, the nature of the substituent on the nitrogen atom of the oxazine ring is critical for high affinity. nih.gov
Improving drug-like properties, such as solubility, metabolic stability, and cell permeability, is a key challenge. Poor pharmacokinetic properties can lead to the failure of otherwise promising drug candidates. Future efforts will involve the incorporation of specific functional groups to modulate these properties. The use of bioisosteric replacements and the optimization of lipophilicity will be important strategies in this regard. nih.gov
Preclinical and Clinical Translation Considerations
The path from a promising preclinical candidate to a clinically approved drug is fraught with challenges. medium.comtexilajournal.combiobostonconsulting.comescientificpublishers.com For derivatives of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-8-amine, a thorough preclinical evaluation is essential to de-risk their progression to human trials.
A primary hurdle is the reliance on animal models, which may not always accurately predict efficacy and toxicity in humans. medium.comescientificpublishers.com The development and use of more predictive preclinical models, such as humanized mice and organ-on-a-chip technologies, will be crucial. medium.combiobostonconsulting.com
Predictive toxicology will play an increasingly important role in identifying potential safety issues early in the development process. nih.govresearchgate.netfiveable.me Computational models can be used to predict potential off-target effects and toxicities, helping to prioritize compounds for further development. fiveable.me A significant challenge for this class of compounds is managing potential hERG inhibition, which can lead to cardiotoxicity. nih.gov Careful structural modifications will be needed to mitigate this risk.
Integration of Artificial Intelligence and Machine Learning in Benzoxazine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to the benzoxazine field holds immense promise. nih.govnih.gov These technologies can accelerate the identification of new drug candidates and optimize their properties.
Table 2: Applications of AI/ML in Benzoxazine Drug Discovery
| AI/ML Application | Potential Impact on Benzoxazine Research | Reference |
|---|---|---|
| Virtual Screening | Accelerated identification of hit compounds from large virtual libraries. | nih.govresearchgate.netfigshare.com |
| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. | nih.gov |
| De Novo Drug Design | Generation of novel benzoxazine scaffolds with optimized properties. | lifechemicals.comresearchgate.net |
| Structure-Activity Relationship (SAR) Modeling | Faster elucidation of the relationships between chemical structure and biological activity to guide lead optimization. | fiveable.me |
Identification of Novel Therapeutic Indications
The diverse biological activities reported for benzoxazine derivatives suggest that their therapeutic potential extends beyond the currently explored areas. nih.govresearchgate.netrasayanjournal.co.inresearchgate.net Future research should aim to identify novel therapeutic indications for this versatile scaffold.
The known anti-inflammatory, antimicrobial, and anticancer properties provide a strong foundation for further investigation. nih.govrasayanjournal.co.in For example, the development of benzoxazine-based compounds as treatments for drug-resistant bacterial infections is a particularly promising area. ijpsjournal.com The potential of these compounds to modulate the hypoxic tumor microenvironment also warrants further exploration in the context of cancer therapy. nih.gov
Furthermore, the ability of some analogues to cross the blood-brain barrier and interact with central nervous system targets opens up possibilities for treating a range of neurological and psychiatric disorders. nih.gov The antidepressant potential of some benzoxazine derivatives has already been noted. researchgate.netresearchgate.net A systematic exploration of the polypharmacology of these compounds, where a single molecule interacts with multiple targets, could reveal unexpected therapeutic opportunities.
Q & A
Q. What are the recommended synthetic routes for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization of precursors such as 2-chloro-N-(2,5-dihydroxy-phenyl)-acetamide or derivatives like 6-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Key steps include:
- Oxidation/Reduction : Use hydrogen peroxide for oxidation or sodium borohydride for reduction to modify substituents .
- Solvent Selection : DMF or ethanol are preferred for intermediates, with potassium carbonate as a base .
- Purification : Silica gel chromatography is critical for isolating high-purity products (>95%) .
| Reaction Parameter | Optimal Conditions | Reference |
|---|---|---|
| Precursor | 2-amino-4-chloro-6-nitrophenol | |
| Catalyst | Pd/C (for hydrogenation) | |
| Solvent | DMF, methanol, or ethanol |
Q. How can solubility limitations of this compound be addressed in experimental workflows?
Methodological Answer: The compound is hygroscopic and exhibits limited solubility in polar solvents. Strategies include:
- Co-solvent Systems : Use DMSO:methanol (1:1) or chloroform:methanol mixtures to enhance dissolution .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) via reactions with acetic anhydride or benzyl chloride .
| Solvent | Solubility | Storage Recommendation |
|---|---|---|
| DMSO | Moderate | Dark, inert atmosphere, 4°C |
| Methanol | Low | Desiccated, room temperature |
| Chloroform | Slight | Sealed under nitrogen |
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Q. How should stability issues be mitigated during long-term storage?
Methodological Answer:
Q. How does the 8-amine substituent influence reactivity compared to analogs like 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol?
Methodological Answer: The 8-amine group enhances nucleophilicity, enabling:
- Derivatization : Coupling with acyl chlorides or isocyanates to form urea/amide derivatives .
- Metal Coordination : Chelation with transition metals (e.g., Pd, Cu) for catalytic applications .
In contrast, the 6-ol analog is more prone to oxidation and forms quinone-like byproducts .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
Methodological Answer: Asymmetric routes are limited but feasible via:
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Methodological Answer:
- Core Modifications : Replace the 8-amine with bioisosteres (e.g., 3-oxo or trifluoromethyl groups) to enhance binding to targets like MAGL .
- Substituent Screening : Test derivatives with alkyl chains (e.g., isopentyl) for improved lipophilicity and membrane permeability .
| Derivative | Biological Activity | Reference |
|---|---|---|
| 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl | MAGL inhibition (IC50 = 12 nM) | |
| 7-Chloro-8-nitro analog | Anticancer (IC50 = 8 µM, HeLa) |
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Prodrug Design : Mask the amine group with acetyl or carbamate moieties to enhance bioavailability .
- Comparative Pharmacokinetics : Track plasma half-life and tissue distribution in rodent models .
Q. What in vivo models are suitable for studying this compound’s neuropharmacological potential?
Methodological Answer:
- Monoacylglycerol Lipase (MAGL) Inhibition : Use transgenic mice (FAAH/MAGL double-KO) to assess analgesic effects .
- Dosing Regimens : Intraperitoneal administration (10 mg/kg, bid) for 7 days to evaluate CNS penetration .
- Behavioral Assays : Tail-flick test for analgesia; open-field test for anxiolytic activity .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to MAGL (PDB: 3HJU). The 8-amine group forms hydrogen bonds with Ser122 and His269 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Train Random Forest algorithms on IC50 data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
